molecular formula C14H16O2S B12580560 3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one CAS No. 634195-95-2

3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one

Cat. No.: B12580560
CAS No.: 634195-95-2
M. Wt: 248.34 g/mol
InChI Key: AMKSBAZPMPCYLF-UHFFFAOYSA-N
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Description

3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one is an organic compound characterized by a cyclohexenone ring substituted with a methoxyphenylmethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one typically involves the reaction of 4-methoxybenzyl chloride with cyclohex-2-en-1-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvents.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one involves its interaction with specific molecular targets. The methoxyphenylmethylthio group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclohexenone ring with a methoxyphenylmethylthio group makes it a versatile compound for various applications.

Properties

CAS No.

634195-95-2

Molecular Formula

C14H16O2S

Molecular Weight

248.34 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methylsulfanyl]cyclohex-2-en-1-one

InChI

InChI=1S/C14H16O2S/c1-16-13-7-5-11(6-8-13)10-17-14-4-2-3-12(15)9-14/h5-9H,2-4,10H2,1H3

InChI Key

AMKSBAZPMPCYLF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=CC(=O)CCC2

Origin of Product

United States

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